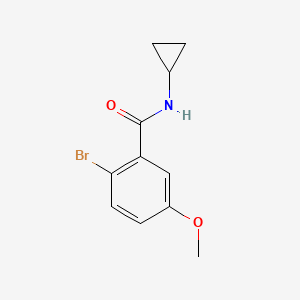![molecular formula C26H28N2O3 B7533376 N-[4-[2-(2,6-diethylanilino)-2-oxoethoxy]phenyl]-3-methylbenzamide](/img/structure/B7533376.png)
N-[4-[2-(2,6-diethylanilino)-2-oxoethoxy]phenyl]-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-[2-(2,6-diethylanilino)-2-oxoethoxy]phenyl]-3-methylbenzamide, commonly known as DEAB, is a chemical compound that has gained significant attention in scientific research. DEAB is a potent inhibitor of aldehyde dehydrogenase (ALDH), which is an enzyme that plays a crucial role in various physiological and pathological processes.
作用机制
DEAB acts as a competitive inhibitor of N-[4-[2-(2,6-diethylanilino)-2-oxoethoxy]phenyl]-3-methylbenzamide by binding to the active site of the enzyme. N-[4-[2-(2,6-diethylanilino)-2-oxoethoxy]phenyl]-3-methylbenzamide plays a crucial role in the detoxification of endogenous and exogenous aldehydes by converting them into less toxic carboxylic acids. Inhibition of N-[4-[2-(2,6-diethylanilino)-2-oxoethoxy]phenyl]-3-methylbenzamide by DEAB leads to the accumulation of toxic aldehydes, which can cause cellular damage and apoptosis.
Biochemical and Physiological Effects:
DEAB has been shown to have various biochemical and physiological effects, depending on the cell type and context. In stem cells, DEAB has been shown to inhibit N-[4-[2-(2,6-diethylanilino)-2-oxoethoxy]phenyl]-3-methylbenzamide activity and promote differentiation. In cancer cells, DEAB has been shown to inhibit tumor growth and sensitize cells to chemotherapy. In immune cells, DEAB has been shown to modulate cytokine production and promote immune tolerance.
实验室实验的优点和局限性
DEAB is a potent and selective inhibitor of N-[4-[2-(2,6-diethylanilino)-2-oxoethoxy]phenyl]-3-methylbenzamide, which makes it a valuable tool for studying the role of N-[4-[2-(2,6-diethylanilino)-2-oxoethoxy]phenyl]-3-methylbenzamide in various physiological and pathological processes. However, DEAB has some limitations, including its toxicity and limited solubility in aqueous solutions. Moreover, DEAB can also inhibit other enzymes, such as mitochondrial aldehyde dehydrogenase, which can complicate the interpretation of experimental results.
未来方向
DEAB has a wide range of potential applications in scientific research, including stem cell differentiation, cancer therapy, and immune modulation. Future research should focus on developing more potent and selective N-[4-[2-(2,6-diethylanilino)-2-oxoethoxy]phenyl]-3-methylbenzamide inhibitors, as well as investigating the potential side effects of N-[4-[2-(2,6-diethylanilino)-2-oxoethoxy]phenyl]-3-methylbenzamide inhibition. Moreover, the role of N-[4-[2-(2,6-diethylanilino)-2-oxoethoxy]phenyl]-3-methylbenzamide in various physiological and pathological processes, such as neurodegeneration and cardiovascular disease, should be further explored.
合成方法
DEAB can be synthesized using a multi-step process that involves the reaction of 3-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(4-hydroxyphenyl)ethanamide. The resulting intermediate product is then reacted with 2,6-diethylaniline and oxalyl chloride to yield DEAB.
科学研究应用
DEAB is widely used in scientific research as a tool to study the role of N-[4-[2-(2,6-diethylanilino)-2-oxoethoxy]phenyl]-3-methylbenzamide in various physiological and pathological processes. N-[4-[2-(2,6-diethylanilino)-2-oxoethoxy]phenyl]-3-methylbenzamide is involved in the metabolism of many endogenous and exogenous compounds, including drugs, toxins, and carcinogens. DEAB has been shown to inhibit N-[4-[2-(2,6-diethylanilino)-2-oxoethoxy]phenyl]-3-methylbenzamide activity in various cell types, including stem cells, cancer cells, and immune cells.
属性
IUPAC Name |
N-[4-[2-(2,6-diethylanilino)-2-oxoethoxy]phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3/c1-4-19-9-7-10-20(5-2)25(19)28-24(29)17-31-23-14-12-22(13-15-23)27-26(30)21-11-6-8-18(3)16-21/h6-16H,4-5,17H2,1-3H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZRWQOJUFAXHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)COC2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2-Methyl-6-phenylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7533305.png)
![4-propyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]benzamide](/img/structure/B7533319.png)

![1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-2-ethoxy-2-phenylethanone](/img/structure/B7533336.png)
![N-[(2-imidazol-1-ylphenyl)methyl]-1-propanoylpiperidine-2-carboxamide](/img/structure/B7533337.png)
![4-[2-[(4-Phenylquinolin-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7533355.png)



![N-cyclohexyl-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]benzamide](/img/structure/B7533388.png)
![Ethyl 3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-1-benzofuran-2-carboxylate](/img/structure/B7533393.png)
![3-chloro-N-[(4-fluorophenyl)methyl]-4-hydroxybenzamide](/img/structure/B7533397.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B7533404.png)